Cadmium, methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Dimethylcadmium is typically prepared by treating cadmium dihalides with methyl Grignard reagents or methyllithium . The general reaction is as follows: [ \text{CdBr}_2 + 2 \text{CH}_3\text{MgBr} \rightarrow \text{Cd(CH}_3\text{)}_2 + 2 \text{MgBr}_2 ] This method was first used in the initial preparation of dimethylcadmium . Industrial production methods are similar, involving the reaction of cadmium salts with organometallic reagents under controlled conditions to ensure safety and purity.

Chemical Reactions Analysis

Dimethylcadmium undergoes several types of chemical reactions, including:

Oxidation: Reacts with oxygen to form cadmium oxide.

Reduction: Can be reduced to elemental cadmium under specific conditions.

Substitution: Acts as an alkylating agent, replacing halides in organic compounds.

Common reagents used in these reactions include oxygen, hydrogen, and various halides. Major products formed from these reactions include cadmium oxide, elemental cadmium, and substituted organic compounds .

Scientific Research Applications

Dimethylcadmium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and in the preparation of cadmium selenide nanoparticles.

Biology: Studied for its toxicological effects and mechanisms of action in biological systems.

Industry: Utilized in MOCVD processes for the deposition of thin films in semiconductor manufacturing.

Mechanism of Action

The mechanism of action of dimethylcadmium involves its ability to disrupt cellular processes through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways . It can induce oxidative stress, leading to cellular damage and apoptosis. Key molecular targets include mitochondria, where it disrupts ATP synthesis, and DNA, where it can cause direct damage and inhibit repair mechanisms .

Comparison with Similar Compounds

Dimethylcadmium is similar to other organocadmium compounds such as diethylcadmium and diphenylcadmium . it is unique in its high volatility and toxicity, which make it particularly useful in MOCVD processes but also necessitate careful handling . Other similar compounds include dimethylzinc and dimethylmercury, which share some chemical properties but differ in their reactivity and applications .

Conclusion

Cadmium, methyl- is a versatile and highly reactive compound with significant applications in scientific research and industry. Its unique properties make it valuable in various fields, although its toxicity requires stringent safety measures during handling and use.

Properties

CAS No. |

42217-97-0 |

|---|---|

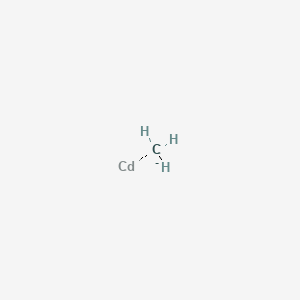

Molecular Formula |

CH3Cd- |

Molecular Weight |

127.45 g/mol |

IUPAC Name |

cadmium;carbanide |

InChI |

InChI=1S/CH3.Cd/h1H3;/q-1; |

InChI Key |

SMNQDJUNLYMAFF-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Cd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.